molecular formula C14H20N4O B2971869 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one CAS No. 878432-74-7

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B2971869
CAS RN: 878432-74-7
M. Wt: 260.341
InChI Key: ZOMSUTGXSSYGLG-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one (ADPBI) is a small molecule that has been used in a variety of scientific research applications. It is a piperidin-based compound that has been used in organic synthesis, drug discovery, and biochemistry. ADPBI has been found to have a wide range of biological activities and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

New synthetic routes and the structural elucidation of compounds related to 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one have been explored. For instance, Al-Omran et al. (2014) investigated the synthesis, spectroscopy, and X-ray studies of certain derivatives, highlighting the compounds' potential in medicinal chemistry due to their significant inhibitory effects on tumor and normal cell lines when compared to doxorubicin Al-Omran, F., Mohareb, R., & El-Khair, A. (2014). Medicinal Chemistry Research.. Similarly, Khalid et al. (2016) synthesized and analyzed 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, examining their biochemical activities and binding affinities to reveal potential therapeutic applications Khalid, H., et al. (2016)..

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of derivatives have been a focal point of research. For example, Abd El-Meguid (2014) constructed new compounds containing the benzoimidazole moiety integrated into different amino acids and sulfamoyl and/or pyrrole analogues, demonstrating significant antimicrobial activities against a range of pathogens Abd El-Meguid, E. A. (2014). Egyptian Pharmaceutical Journal..

Novel Pharmacological Targets

Exploring novel pharmacological targets for benzimidazole derivatives, including compounds structurally similar to this compound, has led to the identification of new potential therapeutic applications. Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming at the development of antiobesity drugs Zarrinmayeh, H., et al. (1998). Journal of medicinal chemistry..

properties

IUPAC Name

5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-16-12-8-10(15)11(18-6-4-3-5-7-18)9-13(12)17(2)14(16)19/h8-9H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMSUTGXSSYGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N3CCCCC3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878432-74-7
Record name 5-amino-1,3-dimethyl-6-(piperidin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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